molecular formula C13H21NO4 B2797859 Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate CAS No. 2253630-83-8

Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B2797859
CAS No.: 2253630-83-8
M. Wt: 255.314
InChI Key: STHHECFSGGJBBL-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Moskalenko and Boev (2012) reported on the synthesis of spirocyclic 3-oxotetrahydrofurans, including compounds similar to tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate, highlighting their potential as intermediates for creating biologically active heterocyclic compounds. This study demonstrates the versatility of such spirocyclic compounds in organic synthesis, contributing to the development of novel heterocyclic structures (Moskalenko & Boev, 2012).

  • Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the one , providing a foundation for further selective derivatization. This work emphasizes the strategic significance of spirocyclic compounds in accessing chemical spaces not covered by traditional piperidine ring systems, suggesting a similar potential for this compound (Meyers et al., 2009).

Application in Medicinal Chemistry

  • The research by Amirani Poor et al. (2018) on gabapentin-based synthesis of biologically active compounds involving spirocyclic structures underscores the importance of such compounds in drug discovery. Their work on N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and related derivatives demonstrates the utility of spirocyclic compounds in creating new molecules with potential therapeutic effects (Amirani Poor et al., 2018).

Crystallographic and Conformational Studies

  • Żesławska et al. (2017) conducted a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in stereoisomers related to the compound of interest, providing insights into the structural characteristics of spirocyclic compounds. This research contributes to understanding the molecular foundation of the biological activity and physicochemical properties of such compounds (Żesławska et al., 2017).

Novel Synthesis Methods

  • Sinibaldi and Canet (2008) reviewed synthetic approaches to spiroaminals, including those similar to this compound. Their review highlights various strategies for the synthesis of spirocyclic compounds, underscoring the ongoing interest in these structures for their unique properties and applications in synthesizing biologically active molecules (Sinibaldi & Canet, 2008).

Properties

IUPAC Name

tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)7-13(9-14)5-4-6-17-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHECFSGGJBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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